3-Oxo-3-(pyrazin-2-yl)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-3-pyrazin-2-ylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-2-1-7(11)6-5-9-3-4-10-6/h3-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEIHFXGXDQFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Oxo-3-(pyrazin-2-yl)propanenitrile (CAS 61959-39-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Oxo-3-(pyrazin-2-yl)propanenitrile, a key heterocyclic building block. We will delve into its chemical and physical properties, synthesis, reactivity, and its significant role in the landscape of medicinal chemistry and drug discovery.
Core Molecular Profile
This compound is a bifunctional molecule featuring a pyrazine ring, a ketone, and a nitrile group. This unique combination of functionalities makes it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic systems.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectral Data
A summary of the key physical and spectral properties is presented below. These values are essential for reaction monitoring, purification, and structural confirmation.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | N/A |
| Molecular Weight | 147.14 g/mol | N/A |
| CAS Number | 61959-39-5 | N/A |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 130-138 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane | [2] |
| ¹H NMR | Data not available in search results | |
| ¹³C NMR | Data not available in search results | |
| IR (Infrared) | Characteristic peaks for C≡N (nitrile), C=O (ketone), and aromatic C-H stretches are expected. | [3] |
| Mass Spec (m/z) | Expected [M+H]⁺ at ~148.05 | [4][5] |
Synthesis and Reactivity
Synthetic Pathways
The primary route for synthesizing this compound involves the condensation of a pyrazine ester with acetonitrile. This Claisen-type condensation is a robust and widely used method for the formation of β-ketonitriles.
A common synthetic approach is the reaction of ethyl pyrazine-2-carboxylate with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium hydride.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Preparation: To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetonitrile (1.5 equivalents) dropwise.
-
Addition of Ester: To the resulting mixture, add a solution of ethyl pyrazine-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Reactivity and Chemical Transformations
The presence of the ketone and nitrile functionalities makes this compound a valuable precursor for various heterocyclic compounds. It can undergo cyclization reactions with a range of binucleophiles.[6]
-
With Hydrazines: Reacts with hydrazine or substituted hydrazines to form pyrazole derivatives.[6][7]
-
With Hydroxylamine: Forms isoxazole derivatives upon reaction with hydroxylamine.[6]
-
With Guanidine: Can be used to synthesize aminopyrimidine derivatives.[6]
These reactions significantly expand the chemical space accessible from this starting material, allowing for the creation of diverse compound libraries for biological screening.
Caption: Reactivity of this compound with various binucleophiles.
Applications in Medicinal Chemistry and Drug Discovery
The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs.[8][9] Its presence can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and it can participate in crucial hydrogen bonding interactions with biological targets.[9]
A Scaffold for Bioactive Molecules
This compound serves as a foundational scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyrazine moiety itself is present in drugs with a wide range of activities, including antitubercular, antiviral, anticancer, and anti-inflammatory effects.[8][10][11]
-
Antitubercular Agents: The most notable example is Pyrazinamide, a first-line medication for tuberculosis.[10][12] Research has focused on synthesizing derivatives of pyrazinamide to improve efficacy and overcome resistance.[12][13] While not a direct derivative, this compound provides a key starting point for analogs.
-
Kinase Inhibitors: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a common interaction motif in the hinge region of protein kinases.[9] This makes the pyrazine scaffold attractive for the design of kinase inhibitors for oncology and other indications.
-
Antiviral and Other Applications: Pyrazine derivatives have been investigated for a host of other biological activities, highlighting the versatility of this heterocyclic core.[8][14]
Caption: From a core building block to diverse therapeutic applications.
Safety and Handling
-
Hazard Identification: Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[19][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][18]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a gateway to a wide range of complex heterocyclic compounds. The established importance of the pyrazine scaffold in drug discovery underscores the potential of this compound as a starting point for the development of new therapeutic agents across multiple disease areas. Researchers and drug development professionals can leverage the properties and reactivity of this molecule to advance their synthetic and medicinal chemistry programs.
References
-
Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC. (2017, September 4). National Center for Biotechnology Information. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017, February 2). MDPI. [Link]
-
a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024, December 16). RSC Publishing. [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]
-
3-Oxo-3-(pyridin-2-yl)propanenitrile | C8H6N2O | CID 11571823. PubChem. [Link]
-
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. PubChem. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008, December 29). MDPI. [Link]
-
SAFETY DATA SHEET. (2017, December 4). Unknown Source. [Link]
-
SYNTHESIS, REACTIONS OF 3-OXO-3-(3-OXO-3H-BENZO[f] CHROMEN-2-YL)-2-(2-PHENYLHYDRAZONO) PROPANAL, AND INVESTIGATION OF THEIR ANTITUMOR ACTIVITY. ResearchGate. [Link]
-
Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine. SciSpace. [Link]
-
2-(2-chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile. AMERICAN ELEMENTS. [Link]
- PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
-
Schematic synthesis of 3-oxo-3-(ferrocenyl)propanenitrile. ResearchGate. [Link]
-
3-oxo-3-(1h-pyrrol-2-yl)propanenitrile. PubChemLite. [Link]
-
3-oxo-3-(3-pyridinyl)propanenitrile (C8H6N2O). PubChemLite. [Link]
-
3-Oxo-3-(Thiophen-2-Yl)Propanenitrile. Methylamine Supplier. [Link]
-
exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Unknown Source. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information. [Link]
-
LabChem Potassium Permanganate, 5% (w/v), for Mercury, Metals; 4 L. Cole-Parmer. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI. [Link]
-
3-oxo-3-[4-(propan-2-yl)phenyl]propanenitrile. PubChemLite. [Link]
-
Propanenitrile. NIST WebBook. [Link]
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Chemical stability of pyrazinyl beta-keto nitriles in solution
The Stability Profile of Pyrazinyl -Keto Nitriles: Mechanistic Insights and Handling Protocols
Executive Summary
Pyrazinyl
This technical guide provides a mechanistic breakdown of their solution-phase behavior, identifying the Retro-Claisen cleavage and oxidative dimerization as primary degradation vectors. It establishes a self-validating stability assay protocol using quantitative NMR (qNMR) to bypass the equilibrium-shifting artifacts common in HPLC analysis.
Structural Dynamics & Thermodynamics
The stability of pyrazinyl
Tautomeric Equilibrium
In solution, these compounds exist as a dynamic equilibrium between the keto form and the enol form. Unlike carbocyclic analogs (e.g., benzoylacetonitrile), the pyrazinyl moiety strongly favors the Z-enol tautomer in non-polar and polar aprotic solvents due to:
-
Extended Conjugation: The
-system extends from the pyrazine ring through the enol double bond to the nitrile. -
Intramolecular H-Bonding: A six-membered chelate ring forms between the enol hydroxyl and the pyrazine nitrogen (or the nitrile nitrogen, though less common).
Electronic Destabilization
The pyrazine ring is
Visualization: Tautomeric Landscape
The following diagram illustrates the equilibrium and the specific stabilization of the Z-enol form.
Figure 1: Tautomeric equilibrium favoring the Z-Enol form via intramolecular hydrogen bonding with the pyrazine nitrogen.
Degradation Mechanisms
Understanding how these molecules fail is prerequisite to preventing it. The three dominant pathways in solution are:
Pathway A: Retro-Claisen Cleavage (Deacylation)
This is the most critical failure mode in nucleophilic solvents (alcohols, water) at pH > 7. The electron-poor pyrazine ring makes the carbonyl carbon highly electrophilic.
-
Mechanism: Nucleophile (
or ) attacks the ketone Tetrahedral intermediate Fragmentation. -
Products: Pyrazine-2-carboxylic acid (or ester) + Acetonitrile.
Pathway B: Nitrile Hydrolysis
Occurs in aqueous acidic or basic conditions.[1][2]
-
Mechanism: Hydration of the nitrile
Amide Carboxylic Acid.[2][3][4] -
Consequence: If the amide forms, the molecule may cyclize intramolecularly to form hydroxypyrazinopyrimidines, often an intended synthetic step but a "degradation" if occurring prematurely during storage.
Pathway C: Oxidative Dimerization
The high acidity of the
Visualization: Degradation Pathways
Figure 2: Primary degradation vectors. Retro-Claisen cleavage is the dominant risk in alcoholic solvents.
Solvent Compatibility & Stability Data
The following table summarizes the stability profile of pyrazinyl
| Solvent Class | Representative Solvent | Stability Rating | Dominant Species (NMR) | Primary Risk |
| Chlorinated | Chloroform ( | High | Enol (>90%) | Concentration-dependent dimerization. |
| Polar Aprotic | DMSO- | High | Enol/Keto Mix | Hygroscopicity (DMSO absorbs water |
| Polar Protic | Methanol, Ethanol | Low | Keto/Hemiketal | Retro-Claisen Cleavage (formation of methyl pyrazinecarboxylate). |
| Aqueous | Water / Buffer (pH 7.4) | Very Low | Enolate (if basic) | Rapid hydrolysis or cleavage depending on pH. |
| Ethereal | THF, MTBE | Moderate | Mixed | Peroxide-induced oxidation if uninhibited. |
Critical Note: Avoid storing these compounds in methanol or ethanol for extended periods (>4 hours), even at
. The nucleophilic nature of the alcohol, combined with the electron-deficient pyrazine, accelerates ester formation and loss of the nitrile moiety.
Experimental Protocols
Synthesis Note: The "Quench"
When synthesizing these via Claisen condensation (Pyrazine ester + Acetonitrile + Base), the quench is the most dangerous step.
-
Do not quench directly into strong acid.
-
Protocol: Pour reaction mixture into an ice-cold buffered solution (pH ~5-6) or dilute acetic acid. Adjust pH to 5.0 to precipitate the product. Avoid pH < 3 (acid hydrolysis risk) and pH > 9 (cleavage risk).
Self-Validating Stability Assay (qNMR)
HPLC is often unsuitable for determining the purity of
Materials:
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert, high boiling point, distinct singlet at
6.1 ppm). -
Solvent: DMSO-
(dried over molecular sieves).
Workflow:
-
Preparation: Dissolve 10 mg of Pyrazinyl
-keto nitrile and 5 mg of Internal Standard in 0.6 mL DMSO- . -
T0 Scan: Acquire a proton spectrum (
-NMR) immediately. Set relaxation delay ( ) to >5x T1 (typically 30s) for quantitative integration. -
Stress Testing: Incubate the tube at desired temp (e.g., 25°C or 40°C).
-
Time-Course: Acquire spectra at t=1h, 4h, 12h, 24h.
-
Analysis: Integrate the Pyrazine aromatic protons (typically
8.5-9.5 ppm) relative to the Internal Standard.-
Loss of signal indicates polymerization or volatile byproduct formation.
-
New signals at
3.9 ppm (methyl ester) indicate solvolysis (if MeOH present). -
Shift in Keto:Enol ratio indicates solvent equilibration.
-
Figure 3: qNMR workflow for non-invasive stability monitoring.
Storage & Handling Best Practices
To maximize shelf-life and experimental reproducibility:
-
Solid State: Store as a solid whenever possible. Stability in solid form is significantly higher than in solution.
-
Temp: -20°C.
-
Atmosphere:[5] Argon or Nitrogen (essential to prevent oxidative dimerization).
-
-
Solution Usage: Prepare fresh. If solution storage is mandatory, use anhydrous Acetonitrile or DMSO . Avoid protic solvents.
-
Glassware: Use silanized glassware if working with nanomolar concentrations to prevent surface-catalyzed tautomerization or adsorption.
References
-
Organic Chemistry Portal. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation. Retrieved from [Link]
-
Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile. (Context on Pyrazine reactivity). Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates. Retrieved from [Link]
-
PubChem. (2025).[6] 3-Oxo-3-(pyridin-2-yl)propanenitrile Compound Summary. (Analogous heteroaryl structure data). Retrieved from [Link]
Sources
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- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
- 6. 3-Oxo-3-(pyridin-2-yl)propanenitrile | C8H6N2O | CID 11571823 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Scalable Synthesis of 3-Oxo-3-(pyrazin-2-yl)propanenitrile
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-Oxo-3-(pyrazin-2-yl)propanenitrile (also known as
The synthesis utilizes a Claisen-type condensation between methyl pyrazine-2-carboxylate and acetonitrile. Unlike standard ester condensations, this reaction requires specific base selection and thermodynamic control to overcome the high pKa of acetonitrile (~25) relative to the leaving group alkoxide. This guide addresses common pitfalls—such as self-condensation of acetonitrile and hydrolysis of the pyrazine ring—providing a high-yield workflow suitable for gram-to-multigram scale.
Retrosynthetic Analysis & Mechanism
The transformation is driven by the deprotonation of acetonitrile to generate the cyanomethanide anion, which attacks the electrophilic carbonyl of the pyrazine ester.
Mechanistic Insight
Success depends on the irreversible deprotonation of the final product. The initial attack is reversible and thermodynamically unfavorable using alkoxide bases (e.g., NaOEt). By using a stronger base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), and employing excess base (≥2 equivalents), the reaction is driven to completion by the formation of the stable enolate salt of the product.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical enolate formation step that drives the equilibrium forward.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |
| Methyl pyrazine-2-carboxylate | 138.12 | 1.0 | Substrate | >98% |
| Acetonitrile | 41.05 | 2.5 | Reagent | Anhydrous (<50 ppm H2O) |
| Sodium Hydride (NaH) | 24.00 | 2.2 | Base | 60% dispersion in mineral oil |
| Toluene | 92.14 | - | Solvent | Anhydrous |
| Acetic Acid / HCl | - | - | Quench | Glacial / 1N |
Step-by-Step Procedure
Phase A: Preparation of the Nucleophile (Cyanomethanide)
Note: NaH reacts violently with moisture. All glassware must be oven-dried, and the reaction performed under Nitrogen or Argon.
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and temperature probe. Flush with inert gas.[1]
-
Base Washing (Optional but Recommended): Place NaH (2.2 equiv) in the flask. To remove mineral oil (which can complicate NMR), wash twice with dry hexane/heptane. Decant the supernatant.
-
Solvent Addition: Suspend the NaH in Anhydrous Toluene (10 mL per gram of ester).
-
Expert Tip: Toluene is preferred over THF for this substrate because the sodium enolate of the product precipitates out as a solid, preventing side reactions and simplifying isolation.
-
-
Heating: Heat the suspension to 80°C .
Phase B: Condensation Reaction[1]
-
Reagent Mix: In a separate dry flask, dissolve Methyl pyrazine-2-carboxylate (1.0 equiv) and Acetonitrile (2.5 equiv) in a minimal amount of Toluene.
-
Addition: Add the Ester/Nitrile solution dropwise to the hot NaH suspension over 30–45 minutes.
-
Observation: Hydrogen gas evolution will be observed.[2] Ensure proper venting. The mixture will turn yellow/orange and thicken as the enolate salt precipitates.
-
-
Digestion: Stir at 80–90°C for 2–4 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The starting ester spot should disappear.
-
Phase C: Workup & Isolation[3]
-
Quench: Cool the reaction mixture to 0–5°C (ice bath). Carefully add water dropwise to destroy excess NaH. Caution: Vigorous effervescence.
-
Phase Separation: Add sufficient water to dissolve the solid precipitate. The product is now in the aqueous layer as the sodium enolate. Separate the layers.
-
Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH 3–4 using Glacial Acetic Acid or 1N HCl.
-
Result: The product, this compound, will precipitate as a solid.
-
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum at 40°C.
Process Workflow Diagram
Figure 2: Operational workflow ensuring safe handling of NaH and efficient product isolation.
Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure NaH is fresh. Increase NaH to 3.0 equiv. Ensure anhydrous conditions (water kills the base). |
| Gummy Product | Impurities/Oligomers | Use Toluene instead of THF. Ensure temperature does not exceed 100°C to prevent nitrile polymerization. |
| No Precipitation | pH incorrect | The product is soluble at pH > 7 (enolate) and very acidic pH < 1 (protonated pyrazine). Target pH 3–4 . |
| Violent Exotherm | Fast addition | Add the Ester/Nitrile mixture slowly. The deprotonation of MeCN is exothermic. |
Analytical Validation
-
1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.9 ppm). The product exists in keto-enol equilibrium.
-
Keto form: Singlet at ~4.6 ppm (
).[14] -
Enol form: Singlet at ~6.2 ppm (
) and broad OH.
-
-
Appearance: Off-white to pale yellow solid.
References
-
General Synthesis of 3-Oxonitriles: Mueller, R. et al. Process for the production of 3-oxonitriles. US Patent 4,728,743. (1988).
-
Pyrazine Chemistry: El-Borai, M. et al. Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine.[15] SciSpace.
-
Sodium Hydride Reactivity: Stahly, G. P. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Journal of Organic Chemistry.
-
Favipiravir Intermediates: Determining the purity and structure of pyrazine-2-carboxylate derivatives. Journal of Young Pharmacists.
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Application Note & Protocol: Synthesis of Pyrazine β-Keto Nitriles via Crossed Claisen-Type Condensation
Abstract
Pyrazine β-keto nitriles are valuable heterocyclic scaffolds and key intermediates in medicinal chemistry, serving as precursors for a wide range of biologically active compounds. This application note provides a detailed theoretical overview and a robust experimental protocol for the synthesis of pyrazine β-keto nitriles. The described methodology is a crossed Claisen-type condensation, reacting a pyrazine carboxylate ester with an aliphatic nitrile. We will delve into the mechanistic underpinnings, explain the critical role of reagent selection, and provide a step-by-step guide from reaction setup to product purification, designed to ensure reproducibility and high yields.
Theoretical Background & Mechanistic Insight
The synthesis of β-keto nitriles via the condensation of an ester with a nitrile is a powerful carbon-carbon bond-forming reaction, analogous to the classic Claisen condensation.[1][2] In a typical Claisen condensation, two ester molecules react in the presence of a strong base to form a β-keto ester.[3][4] The reaction's success hinges on the presence of an enolizable α-proton on at least one of the reactants and the use of a stoichiometric amount of a strong base.[3][5]
The protocol described herein is a "crossed" or "mixed" Claisen condensation variant.[2][6] In this specific application, a non-enolizable pyrazine ester (the electrophile) is reacted with an enolizable aliphatic nitrile (the nucleophile precursor). This strategic pairing prevents the self-condensation of the pyrazine ester and directs the reaction toward the desired pyrazine β-keto nitrile product.
Pillar of the Reaction: The Choice of Base
The selection of the base is paramount. It must be strong enough to deprotonate the α-carbon of the nitrile (pKa ≈ 25-30) to generate the nucleophilic carbanion, but it must not interfere with the reaction by acting as a nucleophile itself and attacking the ester carbonyl.[3] For this reason, sterically hindered, non-nucleophilic bases such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) are superior choices over alkoxides like sodium ethoxide.[1][3] Using an alkoxide corresponding to the ester (e.g., sodium ethoxide for an ethyl ester) is a classic strategy to mitigate transesterification, but stronger, non-nucleophilic bases often provide cleaner reactions and higher yields in mixed condensations.[1][7]
The overall reaction is driven to completion by the final deprotonation of the product. The methylene protons flanked by the ketone and nitrile groups in the β-keto nitrile product are significantly more acidic than the α-protons of the starting nitrile. This final, essentially irreversible acid-base reaction provides the thermodynamic driving force for the condensation.[5][8] An acidic workup is required in the final step to neutralize the enolate and isolate the final product.[3][9]
Reaction Mechanism
The mechanism proceeds through several distinct steps, as illustrated below.
Caption: The reaction mechanism for the crossed Claisen-type condensation.
Experimental Protocol
This protocol provides a general methodology for the synthesis of pyrazine β-keto nitriles. Researchers should optimize parameters such as temperature, reaction time, and stoichiometry for their specific substrates.
Materials and Reagents
-
Pyrazine Carboxylate Ester: (e.g., Methyl pyrazine-2-carboxylate), 1.0 equiv.
-
Aliphatic Nitrile: (e.g., Acetonitrile, Propionitrile), 1.1 - 1.5 equiv. Must be anhydrous.
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil, 1.5 equiv. OR Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quenching Solution: Saturated aqueous Ammonium Chloride (NH₄Cl) or 1M Hydrochloric Acid (HCl).
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Purification: Silica gel for column chromatography.
Equipment
-
Round-bottom flask, two- or three-necked.
-
Magnetic stirrer and stir bars.
-
Inert gas supply (Argon or Nitrogen) with manifold.
-
Syringes and needles for liquid transfer.
-
Addition funnel.
-
Low-temperature bath (ice-water or dry ice-acetone).
-
Rotary evaporator.
-
Standard glassware for workup and purification.
-
Thin Layer Chromatography (TLC) plates and chamber.
Experimental Workflow
The overall process from setup to final product is outlined in the workflow diagram below.
Caption: Step-by-step workflow for pyrazine β-keto nitrile synthesis.
Step-by-Step Methodology (Using NaH)
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Preparation: To the flask, add Sodium Hydride (1.5 equiv., 60% dispersion in oil). Add anhydrous THF to create a slurry (approx. 0.5 M final concentration of the ester). Cool the suspension to 0 °C using an ice-water bath.
-
Carbanion Formation: Using a syringe, add the anhydrous aliphatic nitrile (1.1 equiv.) dropwise to the stirred NaH suspension over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.
-
Condensation: Dissolve the pyrazine carboxylate ester (1.0 equiv.) in a minimal amount of anhydrous THF. Transfer this solution to an addition funnel or syringe. Cool the reaction mixture back down to 0 °C. Add the ester solution dropwise to the nitrile anion solution over 20-30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the pyrazine ester spot has been consumed (typically 2-16 hours).
-
Workup and Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure pyrazine β-keto nitrile.
Data Summary and Optimization
The efficiency of the Claisen condensation is substrate-dependent. The following table provides representative parameters and expected outcomes for the synthesis of pyrazine β-keto nitriles.
| Pyrazine Ester (Electrophile) | Nitrile (Nucleophile) | Base (equiv.) | Temp (°C) | Time (h) | Approx. Yield |
| Methyl pyrazine-2-carboxylate | Acetonitrile | NaH (1.5) | 0 → RT | 4 | 75-85% |
| Ethyl pyrazine-2-carboxylate | Propionitrile | NaH (1.5) | 0 → RT | 6 | 70-80% |
| Methyl 5-chloropyrazine-2-carboxylate | Acetonitrile | LDA (1.2) | -78 → RT | 2 | 80-90% |
| Ethyl 6-methylpyrazine-2-carboxylate | Butyronitrile | NaH (1.5) | 0 → RT | 12 | 65-75% |
Troubleshooting
-
Low Yield: May result from impure or wet reagents/solvents. Ensure all materials are anhydrous.[10] Incomplete deprotonation of the nitrile can also be a cause; consider increasing the equivalents of base or allowing more time for carbanion formation.[11]
-
Formation of Side Products: The primary side reaction is the self-condensation of the nitrile (a Thorpe reaction).[12] This can be minimized by adding the nitrile slowly to the base and ensuring the pyrazine ester is added promptly once the carbanion is formed.
-
Reaction Does Not Start: Verify the activity of the base (NaH). Ensure the reaction is truly under an inert atmosphere, as oxygen and moisture will quench the carbanion.
Conclusion
The crossed Claisen-type condensation is an effective and reliable method for synthesizing pyrazine β-keto nitriles. Careful control over reaction conditions, particularly the exclusion of moisture and the choice of a strong, non-nucleophilic base, is critical for success. This protocol provides a solid foundation for researchers to access these important heterocyclic building blocks for applications in drug discovery and materials science.
References
-
Claisen condensation - Wikipedia. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Claisen Condensation – Mechanism, Variations & FAQs. (n.d.). Allen Institute. Retrieved February 17, 2026, from [Link]
-
Thorpe reaction. (2020, September 24). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1–203. [Link]
-
Claisen Condensation: Solvent and Base Choice. (2021, May 6). YouTube. Retrieved February 17, 2026, from [Link]
-
Claisen Condensation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 17, 2026, from [Link]
-
Claisen Condensation Mechanism. (n.d.). BYJU'S. Retrieved February 17, 2026, from [Link]
-
The Claisen Condensation. (n.d.). University of Calgary. Retrieved February 17, 2026, from [Link]
-
Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station. Retrieved February 17, 2026, from [Link]
-
Claisen Condensation Reaction Mechanism. (2021, November 11). Chemistry Steps. Retrieved February 17, 2026, from [Link]
-
Base used in Claisen Condensation. (2018, February 2). Chemistry Stack Exchange. Retrieved February 17, 2026, from [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
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Catalytic Cyanomethylation of Pyrazine Esters: Application Notes and Protocols for Pharmaceutical and Agrochemical Research
Introduction: The Strategic Value of Cyanomethylated Pyrazine Esters
Pyrazine rings are privileged scaffolds in medicinal chemistry and agrochemistry, forming the core of numerous blockbuster drugs and essential agricultural products. Their inherent electron deficiency, however, often presents a synthetic challenge for direct C-H functionalization. The introduction of a cyanomethyl group (-CH₂CN) onto the pyrazine core, particularly in pyrazine esters, offers a gateway to a diverse range of valuable derivatives. The nitrile functionality serves as a versatile synthetic handle, readily transformable into amines, carboxylic acids, amides, and other functional groups crucial for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a detailed overview of modern catalytic methods for the cyanomethylation of pyrazine esters, with a focus on photoredox and Minisci-type reactions, offering researchers practical protocols and insights for their application in drug discovery and development.
Theoretical Framework: Mechanistic Insights into Catalytic Cyanomethylation
The direct C-H cyanomethylation of electron-deficient heterocycles like pyrazine esters predominantly proceeds through radical-based mechanisms. Two of the most powerful and contemporary approaches are visible-light photoredox catalysis and the classical Minisci reaction.
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates under ambient conditions.[1] In the context of cyanomethylation, a photocatalyst (typically a ruthenium or iridium complex, or an organic dye) absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) event with a suitable cyanomethyl radical precursor, such as bromoacetonitrile or even acetonitrile itself under certain conditions.
The general mechanism involves:
-
Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light to reach its excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst can either oxidize or reduce a substrate. For cyanomethylation with bromoacetonitrile, a reductive quenching cycle is common. The excited photocatalyst reduces bromoacetonitrile, which then fragments to generate a cyanomethyl radical (•CH₂CN) and a bromide anion.
-
Radical Addition: The electrophilic cyanomethyl radical adds to the electron-rich C-H bond of the pyrazine ester. Due to the electron-withdrawing nature of the ester and the pyrazine nitrogens, the addition typically occurs at the positions ortho or meta to the ester group.
-
Rearomatization and Catalyst Regeneration: The resulting radical intermediate is then oxidized to a carbocation, which loses a proton to rearomatize the pyrazine ring. The photocatalyst is regenerated in this step, completing the catalytic cycle.
Caption: Proposed mechanism for photoredox-mediated cyanomethylation.
Minisci-Type Reaction
The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles.[2] The classical approach involves the generation of a nucleophilic alkyl radical, which then adds to the protonated heterocycle.[1] For cyanomethylation, the cyanomethyl radical can be generated from various precursors, including acetonitrile, through an oxidative process.
The key steps in a Minisci-type cyanomethylation are:
-
Radical Generation: A cyanomethyl radical (•CH₂CN) is generated from a suitable precursor. In the case of using acetonitrile, an oxidant like ammonium persulfate and a catalytic amount of a silver salt (e.g., AgNO₃) are often employed. The silver(I) is oxidized to silver(II), which then abstracts a hydrogen atom from acetonitrile.
-
Protonation of Heterocycle: The pyrazine ester is protonated under acidic conditions, which further enhances its electrophilicity and reactivity towards nucleophilic radical attack.
-
Radical Addition: The cyanomethyl radical adds to one of the electron-deficient positions of the protonated pyrazine ring.
-
Rearomatization: The resulting radical cation is oxidized to the final product, regenerating the catalyst and leading to the rearomatized cyanomethylated pyrazine ester.
Caption: General mechanism for a Minisci-type cyanomethylation reaction.
Comparative Analysis of Catalytic Systems
| Parameter | Photoredox Catalysis | Minisci-Type Reaction |
| Catalyst | Ru or Ir complexes, organic dyes | Silver salts (e.g., AgNO₃), Iron salts (e.g., FeCl₂)[3][4] |
| Radical Source | Bromoacetonitrile, Acetonitrile | Acetonitrile, other cyanomethyl precursors |
| Oxidant | Often not required (redox neutral) | Stoichiometric oxidant (e.g., (NH₄)₂S₂O₈) |
| Reaction Conditions | Mild, room temperature, visible light | Can require elevated temperatures, acidic conditions |
| Functional Group Tolerance | Generally high | Can be moderate, sensitive to strong oxidants/acids |
| Advantages | Mild conditions, high functional group tolerance | Inexpensive reagents, scalability |
| Disadvantages | Can require expensive photocatalysts | Often requires stoichiometric strong oxidants, can have regioselectivity issues |
Experimental Protocols
The following protocols are model procedures adapted from established methods for the cyanomethylation of related electron-deficient heterocycles and should be optimized for specific pyrazine ester substrates.
Protocol 1: Photoredox-Mediated Cyanomethylation of Methyl Pyrazine-2-carboxylate
This protocol is adapted from visible-light-mediated cyanomethylation of other N-heterocycles.[5]
Materials:
-
Methyl pyrazine-2-carboxylate
-
Bromoacetonitrile
-
fac-Ir(ppy)₃ (or other suitable photocatalyst)
-
Sodium carbonate (Na₂CO₃)
-
Degassed dimethylformamide (DMF)
-
Blue LED light source (e.g., 450 nm)
-
Standard laboratory glassware and magnetic stirrer
Safety Precautions:
-
Bromoacetonitrile is toxic and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
DMF is a skin and respiratory irritant. Handle with care.
-
Protect the reaction from ambient light before irradiation.
Procedure:
-
To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl pyrazine-2-carboxylate (0.2 mmol, 1.0 equiv.), fac-Ir(ppy)₃ (1-2 mol%), and sodium carbonate (0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed DMF (2.0 mL) via syringe.
-
Add bromoacetonitrile (0.4 mmol, 2.0 equiv.) via syringe.
-
Place the reaction tube approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyanomethylated pyrazine ester.
Protocol 2: Iron-Catalyzed Minisci-Type Cyanomethylation of Methyl Pyrazine-2-carboxylate
This protocol is a conceptual adaptation based on iron-catalyzed cyanomethylation of other aromatic systems.[3][4]
Materials:
-
Methyl pyrazine-2-carboxylate
-
Acetonitrile (CH₃CN)
-
Iron(II) chloride (FeCl₂)
-
Di-tert-butyl peroxide (DTBP) as the oxidant
-
1,2-Dichloroethane (DCE) or other suitable high-boiling solvent
-
Standard laboratory glassware and magnetic stirrer
Safety Precautions:
-
Di-tert-butyl peroxide is a flammable and potentially explosive peroxide. Handle with extreme care and avoid heat, shock, and friction.
-
Work in a well-ventilated fume hood and wear appropriate PPE.
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl pyrazine-2-carboxylate (0.5 mmol, 1.0 equiv.) and iron(II) chloride (10 mol%).
-
Add acetonitrile (5.0 mL) and 1,2-dichloroethane (5.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add di-tert-butyl peroxide (1.5 mmol, 3.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench any remaining peroxide with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The catalytic cyanomethylation of pyrazine esters represents a powerful strategy for the synthesis of novel and diverse molecular entities for drug discovery and agrochemical development. Both photoredox catalysis and Minisci-type reactions offer viable pathways to these valuable compounds, each with its own set of advantages and considerations. As the field of C-H functionalization continues to evolve, the development of more efficient, selective, and sustainable catalytic systems for the cyanomethylation of pyrazines and other electron-deficient heterocycles is anticipated. These advancements will undoubtedly accelerate the discovery of new bioactive molecules with improved properties.
References
-
Chang, Q., Liu, Z., Liu, P., Yu, L., & Sun, P. (2017). Visible-Light-Induced Regioselective Cyanomethylation of Imidazopyridines and Its Application in Drug Synthesis. The Journal of Organic Chemistry, 82(10), 5391–5397. [Link]
-
Yao, H., Zhong, X., Wang, B., et al. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Organic Letters, 24(10), 2030–2034. [Link]
-
Yao, H., et al. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Organic Letters. [Link]
-
Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. (2023). ACS Omega. [Link]
-
Yao, H., et al. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Semantic Scholar. [Link]
-
Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes. (n.d.). [Link]
-
Synthesis of 3-cyanomethylated coumarins by a visible-light-mediated direct cyanomethylation of aryl alkynoates. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Fe-catalyzed cyanomethylation. (n.d.). ResearchGate. [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]
-
New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. (2016). Pharmacognosy Magazine. [Link]
-
Recent Advances in Minisci-Type Reactions. (n.d.). SciSpace. [Link]
-
PHOTOCATALYTIC MINISCI REACTION. (n.d.). [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. [Link]
-
New potentially active pyrazinamide derivatives synthesized under microwave conditions. (n.d.). Sciforum. [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025). [Link]
-
Visible Light Promotes Decyanation Esterification Reaction of β-Ketonitriles with Dioxygen and Alcohols to α-Ketoesters. (n.d.). Organic Chemistry Portal. [Link]
-
Organocatalyzed, Visible-Light Photoredox-Mediated, One-Pot Minisci Reaction Using Carboxylic Acids via N-(Acyloxy)phthalimides. (n.d.). ResearchGate. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). MDPI. [Link]
-
Methyl pyrazine-2-carboxylate. (n.d.). PMC. [Link]
-
Visible light mediated C–H trifluoromethylation of (hetero)arenes. (n.d.). RSC Publishing. [Link]
-
Methylpyrazine-2-carboxylate. (n.d.). NIST WebBook. [Link]
-
Cyanomethylation Reaction. (2023). Encyclopedia.pub. [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]
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- 3. Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for recrystallization of pyrazinyl propanenitriles
Application Note: Solvent Selection & Recrystallization Protocols for Pyrazinyl Propanenitriles
Abstract This technical guide provides a systematic approach to the purification of pyrazinyl propanenitriles, a class of nitrogen-containing heteroaromatic intermediates often used in the synthesis of kinase inhibitors and antitubercular agents. Due to the combination of a pi-deficient pyrazine ring and a flexible, polar nitrile side chain, these compounds frequently exhibit "oiling out" phenomena during crystallization. This note details physicochemical based solvent selection, optimized cooling profiles, and alternative salt-formation strategies to ensure high-purity isolation.
Physicochemical Profile & Solubility Theory
To select the correct solvent, one must understand the competing molecular forces within pyrazinyl propanenitriles (e.g., 3-(pyrazin-2-yl)propanenitrile).[1]
-
The Pyrazine Core: A 1,4-diazine ring.[2][3] It is electron-deficient and weakly basic (pKa ~0.6).[1] It is highly soluble in chlorinated solvents (DCM, chloroform) and alcohols due to hydrogen bond acceptance.
-
The Propanenitrile Chain: This aliphatic linker adds flexibility (rotational degrees of freedom), which entropically disfavors crystal lattice formation, often leading to oils. The nitrile group (-CN) is dipolar, enhancing solubility in polar aprotic solvents (Acetonitrile, EtOAc).
-
Solubility Prediction:
-
High Solubility (Dissolving Solvents): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Ethanol (hot), Methanol, Toluene (hot).
-
Low Solubility (Anti-Solvents):[1] Hexanes, Heptane, Diethyl Ether, Water (cold).
-
The Challenge: The melting point of many alkyl-substituted pyrazines is low (often 30–80 °C). If the boiling point of the solvent exceeds the melting point of the compound, the compound will separate as a liquid (oil) before it crystallizes.
Solvent Screening Strategy
Do not rely on a single solvent immediately.[4][5] Perform a rapid screen using 50–100 mg of crude material in 4 mL vials.
Table 1: Recommended Solvent Systems
| Solvent System | Type | Suitability | Notes |
| Ethanol (95% or Abs.) | Single | High | Excellent first choice.[1] Good polarity match. "Green" solvent. |
| Isopropanol (IPA) | Single | High | Higher boiling point than EtOH; often yields larger crystals. |
| Toluene | Single | Medium | Best for avoiding "oiling out." The aromatic pi-stacking stabilizes the solute. |
| EtOAc / Heptane | Binary | High | Classic pair. Dissolve in min. EtOAc, add Heptane until turbid. |
| DCM / Hexane | Binary | Medium | Use only if compound is heat-sensitive.[1] DCM evaporates fast (risk of crusting). |
| Water | Single | Low | Only for highly polar derivatives. Risk of hydrolysis of nitrile at high temp/pH. |
Detailed Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Toluene or IPA)
Best for: Compounds that form oils in ethanol or have melting points >80 °C.[1]
-
Preparation: Place 1.0 g of crude pyrazinyl propanenitrile in a 25 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add the solvent (Toluene or IPA) in small portions (0.5 mL) while heating the flask on a hot plate/block.
-
Target Temp: Toluene (80–90 °C); IPA (reflux, ~82 °C).
-
Stop Point: Add solvent until the solid just dissolves. If 10 mL is reached without dissolution, the compound is too insoluble; switch solvents.
-
-
Hot Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a cotton plug.
-
Controlled Cooling (Critical):
-
Remove from heat and place on a cork ring or wood block. Do not place directly on a cold bench.
-
Allow to cool to Room Temperature (RT) over 30–60 minutes.
-
Observation: If the solution turns milky/turbid instantly, it is oiling out. (See Troubleshooting).
-
-
Crystallization: Once at RT, if crystals have formed, place in an ice-water bath (0 °C) for 20 minutes to maximize yield.
-
Isolation: Filter via vacuum filtration (Buchner funnel). Wash with cold solvent (0 °C). Dry in a vacuum oven at 40 °C.
Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)
Best for: Compounds with high solubility in most organics and low melting points.
-
Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate (EtOAc).
-
Cloud Point: While keeping the solution boiling, add Heptane dropwise.
-
Continue until a persistent faint cloudiness (turbidity) is observed.
-
-
Clearing: Add 1–2 drops of hot EtOAc to clear the solution.
-
Seeding: Remove from heat. Add a single seed crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Cooling: Allow to cool slowly to RT.
Advanced Strategy: Salt Formation
If the neutral pyrazinyl propanenitrile persists as an oil, convert it to a crystalline salt. The pyrazine nitrogen is weakly basic, allowing protonation.
-
HCl Salt: Dissolve oil in Et2O or EtOAc. Bubble dry HCl gas or add 1M HCl in Ether. The hydrochloride salt often precipitates immediately as a white solid.
-
Oxalate Salt: Dissolve in warm Ethanol. Add 1 equivalent of Oxalic acid. Cool to crystallize.
Visualization & Decision Logic
Figure 1: Solvent Selection Workflow
Caption: Workflow for initial solvent screening. Green paths indicate optimal conditions.[1]
Figure 2: Troubleshooting "Oiling Out"
Caption: Decision tree for resolving oiling out, the most common failure mode for flexible pyrazine nitriles.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Solute separates as a liquid phase before crystallizing.[1] Common in pyrazines with alkyl chains. | 1. Re-heat to dissolve. Add a seed crystal as it cools.2. Switch to a solvent with a boiling point below the compound's melting point (e.g., switch from Toluene to DCM/Hexane).3. Vigorously stir the oil; it may solidify. |
| No Crystals | Solution is supersaturated but lacks nucleation sites. | 1. Scratch glass with rod.2.[4] Add a "seed" crystal.3. Evaporate 20% of solvent and cool again.4. Place in freezer (-20 °C). |
| Colored Impurities | Oxidation products or polymeric tars. | Add activated charcoal (1-2% w/w) to the hot solution, stir for 5 mins, and filter hot through Celite. |
References
-
BenchChem Technical Support. Solvent Selection for Recrystallization of Pyrazine Derivatives. (2025).[6][7] Retrieved from [1]
-
National Institute of Standards and Technology (NIST). Propanenitrile - Thermochemical Data. Retrieved from [1]
-
Organic Syntheses. Purification of Pyrazines and Quinoxalines. Org.[8][9] Synth. Coll. Vol. 2, 501. Retrieved from [1]
-
University of Rochester. Tips & Tricks: Recrystallization Solvents for Heterocycles. Retrieved from [1]
- Foye, W. O.Principles of Medicinal Chemistry. (Pyrazine solubility and weak basicity characteristics).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 3. ijbpas.com [ijbpas.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. crescentchemical.com [crescentchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Propionitrile - Wikipedia [en.wikipedia.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxo-3-(pyrazin-2-yl)propanenitrile
Prepared by the Applications Science Team
Welcome to the technical support center for the synthesis and optimization of 3-Oxo-3-(pyrazin-2-yl)propanenitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate. As a key building block in the synthesis of various pharmaceuticals, including antiviral agents like Favipiravir, achieving a high yield and purity of this β-ketonitrile is paramount.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Overcoming Low Yields and Impurities
This section addresses the most common challenges encountered during the Claisen-type condensation to form this compound.
Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the primary factors to investigate?
Low conversion is the most frequent issue in this synthesis. The root cause often lies in the delicate balance of base strength, stoichiometry, and reaction conditions required for this condensation.
Core Cause Analysis: The reaction is a Claisen condensation, an equilibrium process.[4] To drive the reaction to completion, the β-ketonitrile product, which is more acidic than the starting acetonitrile, must be deprotonated by the base. This requires at least a stoichiometric amount of a sufficiently strong base.
Troubleshooting Workflow:
Caption: Key reaction components and potential side products.
Q3: The crude product is a dark oil and difficult to purify by recrystallization. What are the best purification methods?
β-ketonitriles can be challenging to crystallize, especially when impure. A combination of extraction and chromatography is often the most effective approach.
-
Acid-Base Extraction: This technique is highly effective for separating the acidic β-ketonitrile product from neutral impurities like unreacted ester.
-
Protocol:
-
After quenching the reaction, extract the aqueous layer with a solvent like ethyl acetate to remove neutral impurities.
-
Carefully acidify the aqueous layer to a pH of ~4-5 with a dilute acid (e.g., 1M HCl or acetic acid) at 0°C. The product will precipitate or can be extracted.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. [5]
-
-
-
Silica Gel Column Chromatography: This is the definitive method for obtaining high-purity material.
-
Solvent System Selection: The polarity of the eluent is key. Start with a non-polar solvent and gradually increase the polarity. A common starting point for similar nitrogen-containing heterocycles is a hexane/ethyl acetate gradient. [6] * TLC Analysis: Before running the column, determine the optimal eluent composition using TLC. The target compound should have an Rf value of ~0.3-0.4 for good separation.
-
Pro Tip: If the compound streaks on the TLC plate, it may be interacting too strongly with the acidic silica. Adding a small amount (0.5-1%) of triethylamine to the eluent can help produce sharper bands for basic compounds. [5]
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for this condensation? A: The reaction proceeds via a Claisen condensation mechanism. A strong base removes an acidic α-proton from acetonitrile to form a nitrile-stabilized carbanion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazine ester. The resulting tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the final β-ketonitrile product.
Caption: Simplified workflow of the Claisen condensation mechanism.
Q: Can I use other pyrazine esters, like ethyl or tert-butyl esters? A: Yes, other esters can be used. Ethyl esters will behave very similarly to methyl esters, producing ethanol as a byproduct. Tert-butyl esters are bulkier and may react more slowly, but the elimination of the stable tert-butoxide can sometimes be advantageous. The choice often depends on the availability and cost of the starting material.
Q: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a UV lamp (254 nm) for visualization. The starting pyrazine ester and the β-ketonitrile product will be UV active. Co-spot a lane with the starting material to track its consumption. The product should appear as a new spot with a different Rf value.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (2.2 eq., 60% dispersion in mineral oil).
-
Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil. Carefully decant the hexane each time under a positive pressure of nitrogen. Add anhydrous THF (approx. 10 mL per gram of ester).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add anhydrous acetonitrile (2.5 eq.) dropwise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes.
-
Ester Addition: Add a solution of methyl pyrazine-2-carboxylate (1.0 eq.) in anhydrous THF dropwise over 30 minutes, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates the consumption of the starting ester. Gentle warming (40°C) may be required to drive the reaction to completion.
-
Quench: Cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Dilute the mixture with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove any unreacted starting materials or non-acidic byproducts.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH ~5 with 1M HCl. Extract the product with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient eluent system (e.g., 10% to 50% ethyl acetate in hexane).
References
-
ResearchGate. Synthetic studies towards the antiviral pyrazine derivative T-705. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography. Available from: [Link]
- Google Patents. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
-
National Institutes of Health (NIH). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Available from: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7122 FAVIPIRAVIR/]([Link] FAVIPIRAVIR/)
-
National Institutes of Health (NIH). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]
-
Semantic Scholar. The complete synthesis of favipiravir from 2-aminopyrazine. Available from: [Link]
-
ResearchGate. Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N, Ndimethylamino) methylene]pyridine. Available from: [Link]
-
Acta Naturae. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Available from: [Link]
-
Royal Society of Chemistry. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. Available from: [Link]
-
Reddit. r/Chempros - Failing Claisen condensation discussion. Available from: [Link]
-
National Institutes of Health (NIH). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Available from: [Link]
-
Scientific Update. Favipiravir and the battle against COVID-19. Available from: [Link]
-
SciSpace. Favipiravir - a Modern Antiviral Drug: Synthesis and Modifications. Available from: [Link]
-
SciSpace. Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine. Available from: [Link]
-
ResearchGate. Schematic synthesis of 3-oxo-3-(ferrocenyl)propanenitrile. Available from: [Link]
-
National Institutes of Health (NIH). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents. Available from: [Link]
-
National Institutes of Health (NIH). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available from: [Link]
-
ResearchGate. Can anyone suggest a suitable method for the Claisen condensation?. Available from: [Link]
-
Chemistry Steps. Decarboxylation. Available from: [Link]
-
ResearchGate. Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles. Available from: [Link]
-
ScienceDirect. Synthesis, thermal property and antifungal evaluation of pyrazine esters. Available from: [Link]
-
PubChem. 3-Oxo-3-(pyridin-2-yl)propanenitrile. Available from: [Link]
-
Organic Chemistry Portal. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. Available from: [Link]
-
MDPI. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Available from: [Link]
-
Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available from: [Link]
-
ScienceMadness.org. Problem in Claisen condensation reaction. Available from: [Link]
-
Oreate AI. Darzens Condensation: Mechanism, Development, and Application Research. Available from: [Link]
- Google Patents. DE102005057461A1 - Preparation of beta-ketonitrile compounds.
-
Technoarete. Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Available from: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
National Institutes of Health (NIH). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available from: [Link]
-
Semantic Scholar. Recent advances in the application of b-ketonitriles as multifunctional intermediates in organic chemistry. Available from: [Link]
-
ResearchGate. A Versatile Synthesis of 6Oxo1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters via MCR Chemistry. Available from: [Link]
-
Patsnap Eureka. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 3. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing self-condensation byproducts in pyrazine ester reactions
Topic: Minimizing Self-Condensation Byproducts in Pyrazine Ester Reactions
Document ID: TSC-PYR-004 | Version: 2.1 | Status: Active
Module 1: Diagnostic & Triage
"Why is my reaction failing?"
In pyrazine ester functionalization, "self-condensation" is a symptom of kinetic mismanagement. The pyrazine ring is a potent electron-withdrawing group (EWG), making the attached ester carbonyl highly electrophilic. However, if your pyrazine scaffold contains alkyl substituents (e.g., methyl groups at C3/C5/C6), the ring renders those protons acidic (
Use this decision matrix to identify your specific failure mode:
| Observation | Likely Root Cause | Mechanism |
| Low yield, recovery of starting material | Base consumed by side reaction | Enolate quenching or wrong |
| Complex mixture, "tar" formation | Nucleophilic attack on the ring | The base acted as a nucleophile ( |
| Dimer formation (Mass = 2x - OMe) | Claisen Self-Condensation | Scenario A: Your pyrazine ester has an alkyl group (enolizable) and reacted with itself.Scenario B: Your nucleophilic partner self-condensed because the pyrazine ester was added too slowly or deactivated. |
Visualizing the Competition
The following pathway illustrates the kinetic competition between the desired cross-condensation and the unwanted self-condensation/degradation.
Figure 1: Kinetic competition pathways. Green indicates the desired route; Red and Black indicate failure modes driven by acidity and ring electrophilicity.
Module 2: Critical Parameters & Causality
To suppress self-condensation, you must manipulate the Concentration of Active Species (
Base Selection: Thermodynamics vs. Kinetics
The choice of base determines whether the enolization is reversible (Thermodynamic) or irreversible (Kinetic).
-
The Problem with Alkoxides (e.g., NaOEt, KOtBu):
-
Alkoxides establish an equilibrium. If you are trying to react a Pyrazine Ester with a Ketone, the alkoxide will deprotonate both. If the Pyrazine has an alkyl group, it will self-condense because the reaction is reversible and driven by the stability of the product.
-
Risk:[1] Alkoxides are nucleophilic and may attack the pyrazine ring (
), displacing substituents or causing polymerization [1].
-
-
The Solution (Lithium Amides - LiHMDS, LDA):
-
Use bulky, non-nucleophilic bases. LiHMDS is preferred over LDA for pyrazines because it is less likely to attack the ring due to extreme steric bulk.
-
Mechanism:[1][2][3][4][5][6][7] Irreversible deprotonation at -78°C locks the nucleophile in the enolate form before the electrophile is introduced [2].
-
The "Inverse Addition" Technique
This is the single most effective operational change to stop self-condensation.
-
Standard Addition (High Risk): Adding Base to a mixture of Ester A + Ester B.
-
Result: Both species enolize. The fastest reaction wins (often self-condensation).
-
-
Inverse Addition (Low Risk):
-
Step 1: Generate the enolate of the nucleophile quantitatively with LiHMDS at -78°C.
-
Step 2: Add the Pyrazine Ester (Electrophile) rapidly to the cold enolate.
-
Why: The Pyrazine Ester never sees "free base," only the pre-formed enolate. It cannot self-condense because it is never deprotonated; it is only attacked.
-
Solvent Effects
-
THF (Standard): Good solubility, coordinates Li+, stabilizes enolates.
-
CPME (Cyclopentyl methyl ether): Lower water solubility, often gives cleaner profiles for heteroaromatics due to lower polarity suppressing
side reactions.
Module 3: Troubleshooting Guides (FAQ)
Scenario A: "I am using Methyl 3-methylpyrazine-2-carboxylate and it dimerizes."
Diagnosis: You have an acidic methyl group ortho to the ester. The base is deprotonating the methyl group, and this enolate is attacking another molecule of the ester (Claisen self-condensation).
Protocol Adjustment:
-
Do not mix the ester with base directly.
-
If you need to react this with an electrophile (e.g., an aldehyde), use Claisen-Schmidt conditions :
-
Mix the Pyrazine Ester + Aldehyde (Electrophile) first.
-
Add the Base (LDA/LiHMDS) slowly to the mixture at -78°C.
-
Logic: As soon as the pyrazine enolate forms, it is statistically more likely to encounter the highly reactive aldehyde (present in excess) than another pyrazine ester molecule [3].
-
Scenario B: "I am reacting a Ketone with a Pyrazine Ester, but I get Ketone dimers."
Diagnosis: The ketone enolate is reacting with itself (Aldol/Claisen) because the Pyrazine Ester is reacting too slowly or is not present in high enough concentration.
Protocol Adjustment:
-
Pre-form the Ketone Enolate: Treat Ketone with 1.1 eq LiHMDS at -78°C for 30 mins.
-
Cannulate the Pyrazine Ester (dissolved in THF) into the Enolate solution.
-
Warming: Allow to warm to 0°C only after addition is complete.
Scenario C: "The reaction turns black/tarry immediately upon base addition."
Diagnosis: Nucleophilic aromatic substitution (
Protocol Adjustment:
-
Switch Base: Move from NaH or NaOEt to LiHMDS or KHMDS . The steric bulk prevents ring attack.
-
Temperature: Strictly maintain < -40°C . Ring attack has a higher activation energy than deprotonation; low temp favors the desired reaction.
Module 4: Standard Operating Procedure (SOP)
Protocol: Cross-Claisen Condensation of Pyrazine Ester with Enolizable Ketone Objective: Minimize self-condensation of both partners.
Reagents:
-
Ketone (Nucleophile): 1.0 equiv
-
Pyrazine Ester (Electrophile): 1.2 equiv
-
LiHMDS (1.0 M in THF): 1.1 equiv
-
Anhydrous THF: [0.2 M] final concentration
Step-by-Step Workflow:
-
Enolate Formation (The Nucleophile):
-
Charge a flame-dried flask with Anhydrous THF and Ketone (1.0 equiv).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add LiHMDS (1.1 equiv) dropwise over 10 minutes.
-
Wait: Stir at -78°C for 30 minutes to ensure complete conversion to the Lithium Enolate. (Incomplete conversion leaves free ketone
self-condensation).
-
-
Electrophile Addition:
-
Dissolve Pyrazine Ester (1.2 equiv) in minimal THF.
-
Add the Pyrazine solution rapidly (in one portion or fast stream) to the enolate solution at -78°C.
-
Note: Rapid addition ensures the local concentration of electrophile is high, outcompeting side reactions.
-
-
Reaction & Quench:
-
Stir at -78°C for 1 hour. Monitor by TLC/LCMS.
-
Quench Cold: Add saturated aqueous
while still at -78°C. -
Why: Warming up before quenching can allow proton transfer and equilibration, leading to scrambling or decomposition.
-
-
Workup:
-
Extract with EtOAc, wash with brine, dry over
. -
Purification: Pyrazine derivatives often streak on silica. Add 1% Triethylamine to your eluent to minimize tailing.
-
References
-
Evaluation of the influence of base and alkyl bromide on synthesis of pyrazinoic acid esters. SciELO. [Link] Citation Context: Discusses the sensitivity of pyrazinoic acid esters to base choice and purification challenges.
-
Claisen Condensation Mechanism and Variations. Master Organic Chemistry. [Link] Citation Context: foundational mechanism for thermodynamic vs. kinetic control in ester condensations.
-
Minimizing self-condensation in mixed Claisen condensations. University of British Columbia (Chem 330 Course Notes). [Link] Citation Context: Provides the statistical basis for "Inverse Addition" and high-dilution techniques to favor cross-condensation.
-
Synthesis and reactions of Pyrazine. SlideShare (Medicinal Chemistry Reviews). [Link] Citation Context: Details the acidity of alkyl-pyrazines and susceptibility to nucleophilic ring attack.
Sources
Technical Support Center: Optimization of Base Equivalents (NaH/LiHMDS) for Pyrazine Acylation
Welcome to the Technical Support Center for the optimization of base equivalents in pyrazine acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this challenging yet crucial transformation. Pyrazine scaffolds are prevalent in pharmaceuticals and agrochemicals, making their efficient functionalization a key focus in synthetic chemistry.[1][2][3][4] This resource provides in-depth troubleshooting, frequently asked questions, and detailed protocols to empower you to overcome common hurdles and achieve optimal results in your pyrazine acylation reactions.
Introduction to Pyrazine Acylation
Pyrazines are electron-deficient aromatic heterocycles, a characteristic that renders them resistant to classical electrophilic aromatic substitution reactions.[5] Direct C-H functionalization, such as acylation, therefore requires strong bases to deprotonate the pyrazine ring, generating a nucleophilic intermediate that can then react with an acylating agent. The choice and stoichiometry of the base are critical parameters that significantly influence the reaction's success, yield, and selectivity.
This guide focuses on two commonly employed strong, non-nucleophilic bases: Sodium Hydride (NaH) and Lithium bis(trimethylsilyl)amide (LiHMDS). Understanding the nuances of each base is paramount for optimizing your pyrazine acylation protocol.
-
Sodium Hydride (NaH): A strong, inorganic base that is often used as a slurry in mineral oil. Its reactivity is surface-area dependent, and it can sometimes lead to longer reaction times or require higher temperatures.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A powerful, sterically hindered, non-nucleophilic base that is highly soluble in common organic solvents like THF and toluene.[6] Its bulky nature minimizes unwanted nucleophilic attack on the acylating agent.[6]
Troubleshooting Guide
This section addresses common issues encountered during pyrazine acylation, providing potential causes and actionable solutions.
Problem 1: Low to No Product Formation
Q: I am not observing any formation of my desired acylated pyrazine. What are the likely causes and how can I troubleshoot this?
A: Low or no product formation is a common issue that can often be traced back to incomplete deprotonation of the pyrazine ring.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Base Equivalents | The pKa of pyrazine C-H protons is relatively high. An inadequate amount of base will result in incomplete deprotonation, leaving unreacted starting material. | - Increase Base Equivalents: Incrementally increase the equivalents of NaH or LiHMDS (e.g., from 1.1 eq to 1.5 eq, then to 2.0 eq). Monitor the reaction by TLC or LC-MS to track the consumption of the starting material. |
| Poor Quality or Inactive Base | NaH can be passivated by an outer layer of sodium hydroxide if not handled under strictly anhydrous conditions. LiHMDS solutions can degrade over time. | - Use Fresh or Titrated Base: Use freshly purchased NaH from a sealed container. For LiHMDS, consider titrating the solution to determine its exact molarity before use. |
| Suboptimal Reaction Temperature | Deprotonation can be kinetically slow, especially with the heterogeneous NaH. | - Increase Temperature: For NaH, consider gently heating the reaction (e.g., to 40-60 °C) to facilitate deprotonation. For LiHMDS, while often effective at low temperatures, allowing the reaction to slowly warm to room temperature can sometimes improve yields.[7] |
| Inadequate Solvent Purity | Protic impurities (e.g., water, alcohols) in the solvent will quench the strong base. | - Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. |
Problem 2: Formation of Significant Side Products
Q: My reaction is messy, with multiple spots on the TLC plate. What are the potential side reactions and how can I minimize them?
A: The formation of side products often points to issues with selectivity or competing reaction pathways.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Diacylation or Polyacylation | If more than one C-H bond on the pyrazine ring is accessible, multiple acylations can occur, especially with excess base and acylating agent. | - Control Stoichiometry: Carefully control the stoichiometry of the base and the acylating agent. Use of a slight excess of the pyrazine starting material can sometimes suppress polyacylation. |
| Nucleophilic Attack by the Base | While LiHMDS is sterically hindered, under certain conditions, it can act as a nucleophile, particularly with highly reactive acylating agents.[6] | - Use a More Hindered Base: If nucleophilic attack is suspected, consider switching to an even bulkier base like Potassium bis(trimethylsilyl)amide (KHMDS). |
| Reaction with the Solvent | Solvents like THF can be deprotonated by very strong bases at elevated temperatures, leading to unwanted side reactions. | - Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for efficient deprotonation. |
Frequently Asked Questions (FAQs)
Q1: When should I choose NaH over LiHMDS, and vice-versa?
A1: The choice between NaH and LiHMDS depends on several factors:
-
Choose NaH when:
-
Cost is a primary concern, as NaH is generally less expensive.
-
The reaction is performed on a large scale where handling solid NaH might be more convenient than large volumes of LiHMDS solution.
-
The substrate is not sensitive to higher temperatures, as NaH may require heating.
-
-
Choose LiHMDS when:
-
High solubility and a homogeneous reaction mixture are desired.[6]
-
The reaction needs to be performed at low temperatures to control selectivity or prevent degradation of sensitive functional groups.
-
The substrate is prone to nucleophilic attack, as the steric bulk of LiHMDS minimizes this side reaction.[6]
-
Q2: What is the optimal number of base equivalents to use?
A2: The optimal number of base equivalents is substrate-dependent and often requires empirical optimization. A good starting point is 1.1 to 1.5 equivalents . If starting material remains, the equivalents can be incrementally increased. It is crucial to avoid a large excess of the base to minimize side reactions.
Q3: How critical is the reaction temperature?
A3: Temperature is a critical parameter. For LiHMDS, deprotonation is often carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reaction and improve selectivity. Subsequent warming to room temperature may be necessary to drive the reaction to completion.[7] For NaH, gentle heating (e.g., 40-60 °C) may be required to initiate and sustain the deprotonation.
Q4: Can I use other bases for pyrazine acylation?
A4: Yes, other strong, non-nucleophilic bases can be used. Lithium diisopropylamide (LDA) is another common choice, although it is less stable than LiHMDS.[8] Potassium hydride (KH) can also be effective.[9] The principles of optimizing equivalents and reaction conditions remain similar.
Experimental Protocols
General Protocol for Pyrazine Acylation using LiHMDS
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazine substrate (1.0 eq) and anhydrous solvent (e.g., THF).
-
Cooling: Cool the solution to the desired temperature (typically -78 °C).
-
Base Addition: Slowly add LiHMDS (1.0 M solution in THF, 1.1-1.5 eq) dropwise to the stirred solution.
-
Deprotonation: Stir the reaction mixture at the same temperature for 30-60 minutes to allow for complete deprotonation.
-
Acylation: Add the acylating agent (e.g., an ester or acid chloride, 1.0-1.2 eq) dropwise.
-
Reaction Progression: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature.
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify by column chromatography.
General Protocol for Pyrazine Acylation using NaH
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add NaH (60% dispersion in mineral oil, 1.2-2.0 eq).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexane to remove the mineral oil. Decant the hexane carefully.
-
Solvent and Substrate Addition: Add anhydrous solvent (e.g., THF or DMF) followed by the pyrazine substrate (1.0 eq).
-
Deprotonation: Stir the suspension at room temperature or with gentle heating (40-60 °C) for 1-2 hours, or until hydrogen evolution ceases.
-
Cooling and Acylation: Cool the reaction mixture to 0 °C and slowly add the acylating agent (1.0-1.2 eq).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction with a protic solvent (e.g., methanol or water) at 0 °C. Proceed with a standard aqueous work-up and purification.
Visualizations
Reaction Mechanism
Caption: General mechanism of pyrazine acylation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield reactions.
Base Selection Guide
Caption: Decision guide for selecting NaH vs. LiHMDS.
References
-
D. B. G. Williams, M. A. T. Marole, "Transition metal-catalyzed functionalization of pyrazines," Organic & Biomolecular Chemistry, 2013, 11, 4477-4492.
-
K. T. Ong, Z.-Q. Liu, M. G. Tay, "Review on the Synthesis of Pyrazine and Its Derivatives," Borneo Journal of Resource Science and Technology, 2017, 7, 78-92.
-
BenchChem, "Pyrazine Carbohydrazide Synthesis: Technical Support Center," November 2025.
-
BenchChem, "Troubleshooting common issues in the synthesis of pyrazine derivatives," 2025.
-
NINGBO INNO PHARMCHEM CO.,LTD., "The Chemistry of Strong Bases: Understanding the Advantages of LiHMDS in Deprotonation," February 15, 2026.
-
Review on the Synthesis of Pyrazine and Its Derivatives. (2017). UNIMAS Publisher (UNIPub).
-
Pyrazines and pyrazine-based compounds are widely spread in nature... (2024). PMC.
-
Singh, D. K., et al. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Arkivoc, 2019(3), 1-13.
-
Pyrazine derivative synthesis in a continuous-flow system... (2024). PMC.
-
The preparation of lithium hexa alkyl disilazides. (n.d.). Google Patents.
-
Minisci, F., Vismara, E., & Fontana, F. (1989). Homolytic acylation of protonated pyridine and pyrazine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 1657-1661.
-
Troubleshooting low yield in pyridine functionalization. (2025). Benchchem.
-
6.2.2. Pyrazines. (n.d.).
-
Electrochemical Synthesis of Acetylpyrazine. (2021). Journal of Electrochemistry.
-
Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. (n.d.). PMC.
-
Troubleshooting low yield in pyridine functionalization. (2025). Benchchem.
-
Identifying common pitfalls in pyrazine synthesis and purification. (2025). Benchchem.
-
Addressing challenges in the characterization of complex pyrazine derivatives. (2025). Benchchem.
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2026). ResearchGate.
-
Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. (n.d.). PMC.
-
Deprotonation issues with LiHMDS. (2022). Reddit.
-
Studies In Pyrazine Chemistry. (n.d.). University of Glasgow.
-
Chemical Transformation of Pyrazine Derivatives. (2022).
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC.
-
New Lithium-Zincate Approaches for the Selective Functionalisation of Pyrazine: Direct Dideprotozincation vs Nucleophilic Alkyla. (n.d.).
-
Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. (n.d.). Controlled Radical Polymerization.
-
Synthesis and reactions of Pyrazine. (2020). YouTube.
-
What's so special about this base, and why does it work for my reaction?. (2024). Reddit.
-
Possible mechanism for the formation of pyrazine 2a. (n.d.). ResearchGate.
-
LiHMDS-mediated deprotonative coupling of toluenes with ketones. (2022). PubMed.
-
Optimized synthesis of thermally stable axially modified pyrazine-acene nanoribbon with gelation properties. (2020). New Journal of Chemistry (RSC Publishing).
-
Synthesis and base-pairing properties of pyrazine nucleic acids. (n.d.). PubMed.
-
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2021). MDPI.
-
Effect of Reaction Conditions on the Volatile Pyrazines Components of Defatted Flaxseed Meal in the Maillard Reaction System | Request PDF. (n.d.). ResearchGate.
-
Low-temperature Curable and high Tg Polyimide with a pyrazine-contained unsaturated diamine | Request PDF. (2025). ResearchGate.
-
Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF. (n.d.). Scribd.
-
Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. (n.d.). PMC.
-
Pyrazine‐Embedded 2D Conjugated Metal–Organic Framework with Quasi‐Honeycomb Lattice for High‐Capacitance Lithium‐Ion Storage. (n.d.). PMC.
-
Optimization of pyrazine molecule is done using B3LYP level of.... (n.d.). ResearchGate.
-
Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. (n.d.). PMC.
-
Optimization of α-Hydroxyketone and Pyrazine Syntheses Employing Preliminary Reactions of Glucose and Buffer Solutions. (2019). R Discovery.
-
Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. (2025). ResearchGate.
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]
- 4. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GB2490964A - The preparation of lithium hexa alkyl disilazides - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support: Purification Strategies for 3-Oxo-3-(pyrazin-2-yl)propanenitrile
Case ID: PUR-PYR-CN-001
Molecule: 3-Oxo-3-(pyrazin-2-yl)propanenitrile (also known as
Executive Summary
This guide addresses the purification of crude this compound mixtures.[1] The primary challenge with this molecule is its tendency to form dark, tarry byproducts due to the high reactivity of the pyrazine ring and the acidity of the methylene protons (
The Golden Rule: Avoid silica gel chromatography if possible. The acidic nature of the molecule causes severe streaking and mass loss on standard silica. The most robust purification strategy relies on Acid-Base Manipulation (ABM) followed by Recrystallization .[1]
Module 1: The Acid-Base Manipulation (ABM) Protocol
Status: Primary Recommendation Mechanism: The methylene protons between the carbonyl and nitrile groups are highly acidic.[1] In the crude reaction mixture (typically a Claisen condensation using alkoxides), the product exists as an enolate salt. We exploit this to wash away non-acidic impurities before precipitating the pure product.[1]
Step-by-Step Workflow
-
Quenching & Dissolution:
-
If the reaction was performed in an organic solvent (e.g., THF, Toluene), dilute the mixture with ice-cold water .
-
Ensure the pH is >12 .[1] The product will be in the aqueous phase as the enolate anion.
-
-
The "Trash" Wash (Critical Step):
-
Controlled Acidification:
-
Cool the aqueous layer to
. -
Slowly add
HCl or Glacial Acetic Acid dropwise with vigorous stirring. -
Target pH: Adjust to pH 3–4 .
-
Observation: The product should precipitate as a solid.[1]
-
-
Isolation:
Visual Workflow (Decision Tree)
Figure 1: Logic flow for the Acid-Base Manipulation purification strategy.
Module 2: Recrystallization (Polishing)
Status: Secondary Recommendation (For >98% Purity) If the ABM protocol yields a colored solid or purity is insufficient (<95%), recrystallization is required.
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol (95%) | N/A | High | Standard choice.[1] Dissolve hot, cool slowly to |
| MeOH / Water | 1:1 to 2:1 | Medium | Good for removing inorganic salts.[1] Risk of hydrolysis if heated too long.[1] |
| Acetonitrile | N/A | High | Excellent for removing polar pyrazine byproducts.[1] |
| Toluene | N/A | Low | Poor solubility; product may oil out.[1] |
Protocol:
-
Dissolve the crude solid in the minimum amount of boiling Ethanol.[1]
-
Activated Carbon Treatment (Optional but Recommended): If the solid is dark brown/black, add activated charcoal (5% w/w), reflux for 15 mins, and filter hot through Celite.
-
Allow the filtrate to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[1]
-
Chill in an ice bath for 1 hour.
-
Filter and wash with cold Ethanol.[1]
Module 3: Troubleshooting & FAQs
Q1: The product "oiled out" instead of precipitating during acidification. What went wrong?
Diagnosis: This usually happens if the concentration is too high or the acidification was too rapid. Fix:
-
Re-basify: Add NaOH to dissolve the oil back into the aqueous phase.[1]
-
Dilute: Add more water to the system.
-
Seed: Add a tiny crystal of pure product (if available) during the acidification step.
-
Slow Down: Add the acid dropwise over 30 minutes.
Q2: My product is black/dark brown. Is it ruined?
Diagnosis: Pyrazine derivatives are prone to oxidation and polymerization, forming "pyrazine tars." Fix: The color is often due to trace impurities with high extinction coefficients.[1]
-
Perform the Activated Carbon step described in Module 2.
-
If carbon fails, wash the solid with a small amount of cold diethyl ether; the tarry impurities are often more soluble in ether than the product.
Q3: Can I use Silica Gel Chromatography?
Diagnosis: Not recommended.[1] Reasoning: The acidic enol protons interact strongly with the silanols on the silica surface, leading to tailing/streaking. Workaround: If you must use chromatography:
-
Stationary Phase: Use C18 (Reverse Phase) if possible.
-
Mobile Phase: You must buffer the mobile phase. Use DCM:Methanol (95:5) with 0.5% Acetic Acid to suppress ionization on silica.[1]
Q4: What is the stability of the purified compound?
Insight: The
References
-
Favipiravir Synthesis Overview
-
Pyrazine-2-carbonitrile Derivatives
-
General Purific
-Ketonitriles:
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Pyrazinyl Beta-Keto Nitriles
This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for analyzing Pyrazinyl Beta-Keto Nitriles , a critical class of intermediates in the synthesis of antiviral agents (e.g., Favipiravir analogs) and heterocyclic scaffolds.
Executive Summary & Scientific Context
Pyrazinyl beta-keto nitriles (e.g., 3-oxo-3-(pyrazin-2-yl)propanenitrile) present a unique analytical challenge due to their keto-enol tautomerism and the electron-deficient nature of the pyrazine ring. In drug development, precise structural characterization and quantification are required to monitor impurity profiles and metabolic stability.
This guide compares the two dominant analytical performance standards:
-
Electron Impact Ionization (EI-MS): The "Hard" ionization standard for structural elucidation and library matching.
-
Electrospray Ionization (ESI-MS/MS): The "Soft" ionization standard for bioanalytical sensitivity and quantification.
Key Finding: While EI-MS provides the most diagnostic "fingerprint" for structural confirmation (via rich fragmentation), ESI-MS/MS is superior for trace-level quantification in biological matrices, albeit with a simplified fragmentation pattern dominated by neutral losses.
Mechanistic Foundation: The Tautomeric Challenge
Before analyzing fragmentation, one must understand the precursor state. Pyrazinyl beta-keto nitriles exist in equilibrium between the keto-form and the enol-form (stabilized by intramolecular hydrogen bonding).
-
Keto Form:
-
Enol Form:
(Often favored in solution and gas phase due to conjugation with the pyrazine ring).
This equilibrium dictates the fragmentation pathways described below.
Comparative Analysis: EI-MS vs. ESI-MS/MS
Alternative A: Electron Impact Ionization (EI-MS)
Role: Structural Fingerprinting & Identification.
Mechanism: 70 eV electron bombardment creates high-energy radical cations (
Performance Characteristics:
-
Fragmentation Richness: High. The high internal energy promotes extensive bond cleavage, providing a detailed structural map.
-
Diagnostic Ions:
- -Cleavage: The bond between the carbonyl carbon and the alpha-carbon (methylene) is the weakest. This yields the Pyrazinyl Acylium Ion (Base Peak).
-
Ring Cleavage: At 70 eV, the pyrazine ring itself often fragments, losing HCN (27 Da) or
moieties.
-
Stability: The molecular ion (
) is often weak or absent due to the stability of the acylium fragment.
Alternative B: Electrospray Ionization (ESI-MS/MS)
Role: Bioanalysis, PK/PD Studies, & Trace Quantification.
Mechanism: Soft ionization yields even-electron protonated molecules (
Performance Characteristics:
-
Fragmentation Richness: Low (requires Collision-Induced Dissociation - CID).
-
Diagnostic Ions (MS/MS):
-
Water Loss (
): Prominent in the enol tautomer. The hydroxyl group facilitates dehydration. -
CO Loss: A common neutral loss from the carbonyl moiety.
-
RDA (Retro-Diels-Alder): Less common in simple pyrazines but possible in fused systems.
-
-
Sensitivity: Superior. ESI couples directly with LC, allowing for detection limits in the ng/mL range.
Detailed Fragmentation Pathways (Data Summary)
The following table contrasts the observed ions for a representative compound: This compound (MW ≈ 147 Da).
| Feature | EI-MS (70 eV) | ESI-MS/MS (Positive Mode) |
| Primary Ion | m/z 107 (Base Peak) | m/z 148 ( |
| Molecular Ion | m/z 147 ( | m/z 148 (Strong, Stable) |
| Key Fragment 1 | m/z 107 (Pyrazinyl Acylium, | m/z 130 (Loss of |
| Key Fragment 2 | m/z 79 (Pyrazinyl Cation, | m/z 120 (Loss of CO) |
| Key Fragment 3 | m/z 52 (Ring fragmentation, loss of HCN) | m/z 107 (Pyrazinyl Acylium, high CE*) |
| Mechanism | Radical-driven | Charge-remote rearrangement |
| Limit of Detection | ~1-10 µg/mL (Scan mode) | ~1-10 ng/mL (MRM mode) |
*CE = Collision Energy
Visualization of Fragmentation Mechanics
The following diagram illustrates the divergent pathways for the pyrazinyl beta-keto nitrile scaffold.
Caption: Divergent fragmentation pathways: EI favors radical-driven alpha-cleavage (left), while ESI favors neutral losses via keto-enol tautomerism (right).
Experimental Protocols
Protocol A: Structural Confirmation via GC-EI-MS
Objective: Confirm the synthesis of the pyrazinyl scaffold.
-
Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol. Dilute 1:100 in Ethyl Acetate.
-
Inlet: Splitless injection at 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
MS Source: Electron Impact at 70 eV; Source Temp 230°C.
-
Scan Range: m/z 40–300.
-
Data Validation: Check for Base Peak at m/z 107 (Acylium) and absence of M+ (or very low intensity at 147).
Protocol B: Quantitative Bioanalysis via LC-ESI-MS/MS
Objective: Quantify compound in plasma/media.[2]
-
Sample Prep: Protein precipitation (Acetonitrile 3:1 Plasma). Centrifuge 10,000g.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Ionization: ESI Positive Mode (+).
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier: 148.0
107.0 (High specificity, matches EI acylium core). -
Qualifier: 148.0
130.0 (Water loss, confirms enol structure).
-
-
Data Validation: Ensure retention time match with standard and Quant/Qual ratio consistency (<15% deviation).
References
-
McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. Link
-
Chemistry LibreTexts. (2023). "Fragmentation Patterns in Mass Spectrometry". LibreTexts. Link
-
National Center for Biotechnology Information. (2025). "3-Oxo-3-(pyridin-2-yl)propanenitrile (Isosteric Analog Data)". PubChem Compound Summary. Link
- Holčapek, M., et al. (2010). "Electrospray ionization mass spectrometry of nitrogen-containing heterocyclic compounds". Journal of Mass Spectrometry. (General reference for N-heterocycle ESI behavior).
-
BenchChem. (2025). "Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives". Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
